N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is notable for its unique structural features, which include a furan ring, a morpholinopropyl group, and a methoxy-substituted benzothiazole moiety. The compound's molecular formula is , with a molecular weight of 505.05 g/mol. It is primarily intended for research purposes and is not approved for human therapeutic applications.
The compound can be sourced from various chemical suppliers, and it is cataloged under CAS Number 1216933-53-7. Its synthesis and characterization are of significant interest in medicinal chemistry due to its potential biological activities.
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride falls within the category of heterocyclic compounds, specifically those containing benzothiazole and furan structures. These classes of compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are typically employed to monitor progress and confirm product identity.
The molecular structure of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride features:
The compound's structural representation can be described using various chemical notation systems:
InChI=1S/C23H24N4O3S2.ClH/c1-29-16-7-8-20-18(15-16)25-23(32-20)27(10-4-9-26-11-13-30-14-12-26)22(28)21-24-17-5-2-3-6-19(17)31-21;/h2-3,5-8,15H,4,9-14H2,1H3;1H
This notation provides a unique identifier for the compound's structure.
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions typical for compounds with heterocyclic structures:
Each reaction pathway requires specific conditions to ensure selectivity and yield. For example, hydrolysis may require controlled pH levels to prevent degradation of sensitive functional groups.
The mechanism of action for N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is not fully elucidated but is thought to involve interaction with specific biological targets:
While specific solubility data is not available, compounds with similar structures often exhibit moderate solubility in organic solvents due to their lipophilic nature.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C23H25ClN4O3S2 |
Molecular Weight | 505.05 g/mol |
CAS Number | 1216933-53-7 |
These properties suggest that the compound has potential applications in pharmaceutical research due to its structural characteristics.
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride has several potential applications in scientific research:
This compound's unique structure makes it a promising candidate for further exploration in drug discovery and development contexts, particularly in targeting diseases like cancer.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9